molecular formula C15H11Cl4NO3S B2764597 N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide CAS No. 610259-11-5

N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide

Cat. No. B2764597
CAS RN: 610259-11-5
M. Wt: 427.12
InChI Key: BWLBHJSDNSHKAX-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide, also known as TCB or Triclabendazole, is a chemical compound that has been extensively studied for its potential use as an anthelmintic drug. Anthelmintic drugs are used to treat infections caused by parasitic worms, which can cause a range of diseases in humans and animals. Triclabendazole has been found to be particularly effective against liver flukes, which are a major cause of liver disease in humans and livestock.

Scientific Research Applications

  • Herbicide Development : One of the primary applications of benzamide derivatives is in the development of herbicides. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide is a representative of a group of benzamides that are herbicidally active on annual and perennial grasses. These compounds show potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

  • Biological Screening : Research involving benzamide derivatives also includes the synthesis and biological screening of compounds for their potential in various applications. For instance, studies on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have shown that these compounds exhibit moderate to good activities against Gram-negative and Gram-positive bacteria and also possess enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

  • Pharmaceutical Research : In pharmaceutical research, benzamide derivatives have been investigated for their potential as drug candidates. For example, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor antagonists. These compounds are candidates for the clinical treatment of multiple diseases, including uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl4NO3S/c16-11-8-6-10(7-9-11)13(21)20-14(15(17,18)19)24(22,23)12-4-2-1-3-5-12/h1-9,14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBHJSDNSHKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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